N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-29-19-9-8-17(16-20(19)30-2)24-22(28)21(27)23-10-11-25-12-14-26(15-13-25)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIIAEWGJJRGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the piperazine derivative: This can be achieved by reacting 4-phenylpiperazine with an appropriate alkylating agent.
Coupling with the ethanediamide moiety: The piperazine derivative is then coupled with an ethanediamide precursor under suitable reaction conditions, often involving the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the dimethoxyphenyl group:
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes in the central nervous system. The compound may modulate neurotransmitter release or receptor activity, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
- N’-(3,4-dimethoxyphenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethanediamide
Uniqueness
N’-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the dimethoxyphenyl group, which may confer distinct pharmacological properties compared to its analogs.
Biological Activity
N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by two main functional groups: a dimethoxyphenyl moiety and a piperazine derivative. Its molecular formula is , with a molecular weight of approximately 447.55 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- Serotonin Receptors : The piperazine moiety suggests potential activity at serotonin receptors, which are critical in mood regulation and anxiety disorders.
- Cytotoxic Activity : Preliminary studies indicate that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines, suggesting its potential as an anti-cancer agent.
Cytotoxicity Studies
Research has demonstrated the cytotoxic effects of related compounds against various cancer cell lines. For instance, studies have shown that similar benzamide derivatives exhibit significant cytotoxicity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colorectal cancer) cell lines. The following table summarizes the cytotoxicity profiles:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 5.2 | Induces apoptosis |
| Compound B | SUIT-2 | 8.4 | Cell cycle arrest |
| Compound C | HT-29 | 6.7 | Apoptosis induction |
Case Studies
- Case Study on Antidepressant Activity : A study evaluated the effects of similar piperazine derivatives on depressive-like behaviors in rodent models. Results indicated that these compounds significantly reduced immobility time in the forced swim test, suggesting antidepressant-like effects.
- Case Study on Anticancer Properties : In vitro studies revealed that this compound induced apoptosis in cancer cell lines through mitochondrial pathways. Morphological assessments showed characteristic features of apoptosis, including chromatin condensation and nuclear fragmentation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
